2-Methylamino-N6-methyladenosine
CAS No.:
Cat. No.: VC17328919
Molecular Formula: C12H18N6O4
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N6O4 |
|---|---|
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17)/t5-,7-,8-,11-/m1/s1 |
| Standard InChI Key | XOYZQQAJKUSOGS-IOSLPCCCSA-N |
| Isomeric SMILES | CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| Canonical SMILES | CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound features a purine base substituted with two methylamino groups at the 2- and 6-positions, linked to a modified ribose moiety (oxolane ring) with hydroxymethyl and hydroxyl substituents. Its molecular formula is C₁₂H₁₈N₆O₄, with a molecular weight of 310.31 g/mol . The stereochemistry is defined by the (2R,3R,4S,5R) configuration, critical for its biological activity as a nucleoside analog .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₆O₄ | |
| Molecular Weight | 310.31 g/mol | |
| IUPAC Name | (2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
| SMILES | CNC1=C2C(=NC(=N1)NC)N(C=N2)[C@H]3C@@HO |
Functional Groups and Reactivity
The purine base contains two methylamino groups, enhancing its lipophilicity compared to natural nucleosides. The oxolane ring’s hydroxyl groups facilitate hydrogen bonding, while the hydroxymethyl group (-CH₂OH) contributes to solubility in aqueous environments . The compound’s reactivity is influenced by its ability to participate in glycosidic bond formation and interactions with enzymatic targets .
Synthesis and Chemical Modification
General Synthetic Strategies
Synthesis of this compound likely involves multi-step organic reactions, including:
-
Purine Base Modification: Introduction of methylamino groups via nucleophilic substitution or reductive alkylation .
-
Glycosidic Bond Formation: Coupling the modified purine base to a protected ribose derivative under Mitsunobu or Vorbrüggen conditions .
-
Deprotection and Purification: Removal of protecting groups (e.g., acetyl or benzyl) and chromatography-based purification .
Challenges in Optimization
Yield and purity depend on precise control of reaction conditions (e.g., temperature, catalysts). Stereochemical integrity must be preserved during glycosidic bond formation to maintain biological activity .
Biological Activity and Mechanism
Mechanism of Action as a Nucleoside Analog
As a purine analog, the compound may inhibit viral polymerases or cellular DNA/RNA synthesis by:
-
Competitive Substitution: Mimicking natural nucleosides during nucleic acid elongation .
-
Chain Termination: Lacking a 3′-hydroxyl group, preventing phosphodiester bond formation .
-
Enzyme Inhibition: Binding to active sites of kinases or methyltransferases .
Applications in Medicinal Chemistry
Pharmaceutical Compositions
Patent CN112209980A highlights substituted purine nucleotides as components in formulations for treating viral infections and cancers . The compound’s methylamino groups may enhance target specificity compared to unmodified nucleosides .
Table 2: Structural Comparison with Related Nucleosides
| Compound | Substituents | Target Indication |
|---|---|---|
| This Compound | 2,6-bis(methylamino) | Broad-spectrum |
| Acyclovir | Acyclic side chain | Herpes simplex |
| Remdesivir | 1′-Cyano substitution | SARS-CoV-2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume